molecular formula C25H23N3O2 B5835443 2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B5835443
M. Wt: 397.5 g/mol
InChI Key: ZYSJAXXSYCKZBP-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as EPMQ, and it has been found to have a variety of interesting properties that make it useful for a range of research applications.

Mechanism of Action

The mechanism of action of EPMQ is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division, ultimately leading to the death of the cancer cells.
Biochemical and Physiological Effects:
EPMQ has been found to have a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, making it useful for the treatment of a range of inflammatory conditions. Additionally, EPMQ has been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPMQ in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, there are also limitations to using EPMQ in lab experiments. For example, the synthesis of this compound is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.

Future Directions

There are several future directions for research on EPMQ. One area of interest is the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential applications of EPMQ in other areas of medicine, such as the treatment of inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of EPMQ, which could help to shed light on its potential therapeutic uses.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has a range of potential applications in scientific research. This compound has been extensively studied for its ability to inhibit the growth of cancer cells, and it has also been found to have anti-inflammatory and antioxidant properties. While there are limitations to using EPMQ in lab experiments, the potential applications of this compound make it a valuable tool for researchers in a range of fields.

Synthesis Methods

The synthesis of EPMQ is a complex process that involves several steps. The initial step involves the reaction of 4-ethoxyaniline with 2-chloro-6-methylquinoline to produce 2-(4-ethoxyphenyl)-6-methylquinoline. This intermediate product is then reacted with 3-pyridinemethanol in the presence of a catalyst to produce the final product, 2-(4-ethoxyphenyl)-6-methyl-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.

Scientific Research Applications

EPMQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that EPMQ has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

2-(4-ethoxyphenyl)-6-methyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-30-20-9-7-19(8-10-20)24-14-22(21-13-17(2)6-11-23(21)28-24)25(29)27-16-18-5-4-12-26-15-18/h4-15H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSJAXXSYCKZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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